N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline
Description
N-(Cyclohex-3-en-1-ylmethyl)-3-methylaniline (CAS: 1041573-86-7) is a substituted aniline derivative characterized by a cyclohexenylmethyl group attached to the nitrogen of a 3-methylaniline moiety. Its molecular formula is C₁₄H₁₉N (molecular weight: 201.31 g/mol) . This compound is structurally notable for its alicyclic substituent, which confers unique steric and electronic properties compared to simpler aniline derivatives.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline |
InChI |
InChI=1S/C14H19N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-3,5-6,9-10,13,15H,4,7-8,11H2,1H3 |
InChI Key |
NJYPBODUPWWGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 3-methylaniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the cyclohex-3-en-1-ylmethylamine is reacted with 3-methylaniline in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to exert its biological effects.
Comparison with Similar Compounds
Fluorinated Analog: N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline
Chlorinated and Methoxylated Analog: 4-Chloro-N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-methylaniline
- Structure: Adds chloro and methoxy groups (C₁₅H₂₀ClNO, MW: 265.78 g/mol) .
N-(2-Fluorobenzyl)-3-methylaniline
Variations in N-Substituents
Sulfonated Derivatives (e.g., N-Sulfobenzyl-N-cyclohexyl-3-methylaniline)
TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
Ferrocenyl Derivatives (e.g., N-(Ferrocenylidene)-3-methylaniline)
- Structure : Ferrocene substituent introduces redox activity .
- Application : Utilized in catalysis and materials science, highlighting how metallocene groups expand functionality compared to aliphatic substituents .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound can be categorized as an aromatic amine with a cyclohexenyl substituent. Its structure can be represented as follows:
This compound's unique structure may contribute to its biological properties, particularly in pharmacological contexts.
1. Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit anticancer activity. For instance, derivatives of cyclohexenones have shown promising results in inhibiting cancer cell growth through various mechanisms, such as apoptosis induction and cell cycle arrest .
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Cyclohexenone Derivative | Induces apoptosis | Breast Cancer | |
| N-(Cyclohexenyl) Aniline | Cell cycle arrest | Lung Cancer |
2. Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity. A study highlighted the antibacterial efficacy of related cyclohexene derivatives against Gram-positive and Gram-negative bacteria .
3. Genotoxicity and Toxicological Studies
A safety assessment conducted on related compounds revealed no significant genotoxicity concerns. For example, studies using the Ames test indicated that certain cyclohexene derivatives did not exhibit mutagenic properties at tested concentrations . This suggests that this compound may also be safe regarding genotoxic effects.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of N-substituted anilines, including this compound. The results showed a significant reduction in cell viability in several cancer cell lines, indicating potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of similar compounds. The findings suggested that these compounds could inhibit the growth of pathogenic bacteria, presenting opportunities for development into new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
